molecular formula C53H86O22 B1259529 Cauloside D CAS No. 760961-03-3

Cauloside D

Cat. No. B1259529
M. Wt: 1075.2 g/mol
InChI Key: UEHILKCNLIKLEV-LXABABOZSA-N
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Description

Synthesis Analysis

The synthesis of Cauloside D, like other natural glycosides, involves complex biochemical pathways in plants. However, in laboratory settings, the synthesis or extraction processes typically involve the isolation from plant sources followed by purification techniques. The enzymatic hydrolysis using specific enzymes, as illustrated in the study by Strigina et al., demonstrates the methodological approach to understanding and manipulating the compound's structure for further analysis.

Molecular Structure Analysis

The molecular structure of Cauloside D comprises a hederagenin backbone attached to a sugar moiety, which includes arabinopyranosyl, rhamnopyranosyl, and glucopyranosyl units. This structure contributes to its physical and chemical properties and interaction with biological membranes. The complexity of its structure, with multiple glycosidic linkages, makes it a candidate for detailed structural analysis using techniques like NMR and mass spectrometry to elucidate its configuration and conformational dynamics.

Chemical Reactions and Properties

Cauloside D's chemical reactions are primarily associated with its glycosidic bonds, which can undergo hydrolysis under acidic or enzymatic conditions, leading to the release of sugar units and the aglycone part. These reactions are crucial for understanding its bioactivity and for structural modifications to enhance its properties or for structure-activity relationship studies. The sulfation of related compounds, like cauloside C, indicates potential chemical modifications that can alter Cauloside D's solubility and interaction with biological molecules (Strigina & Isakov, 2000).

Scientific Research Applications

Application 1: Rheumatoid Arthritis Treatment

  • Summary of the Application: Cauloside D is a saponin found in Caulophyllum robustum Maxim (C. robustum), a traditional Chinese medicine widely used for the treatment of rheumatoid arthritis (RA) . Saponins are the main material basis of C. robustum .
  • Methods of Application or Experimental Procedures: The UHPLC-Q-Exactive-Plus-Orbitrap-MS method was used to rapidly identify the prototypes and metabolites of C. robustum saponins in fibroblast-like synoviocytes (FLS) and to explore the metabolic pathways of C. robustum saponins .
  • Results or Outcomes: Deglycosylation, deacidification, deoxygenation, oxidation, sulfation, phosphorylation, hydrogenation, demethylation, and acetylation may be important pathways for saponins of C. robustum to function in FLS . Especially, phosphorylated metabolites, oxidative metabolites, acetylated metabolites and deacidified metabolites were discovered for the first time .

Application 2: Anti-Inflammatory Agent

  • Summary of the Application: Cauloside D is a triterpene glycoside isolated from Caulophyllum robustum Max. It exerts anti-inflammatory effects through the inhibition of expression of iNOS and proinflammatory cytokines .

Application 3: Molluscicidal Agent

  • Summary of the Application: Some saponins obtained from the genus Caulophyllum, including Cauloside D, have been confirmed to show molluscicidal effect .
  • Results or Outcomes: Cauloside A and α-hederin showed remarkable molluscicidal activities, with the minimum active concentrations required to kill the snails of 5.4 and 6.2 μg/mL, respectively .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHILKCNLIKLEV-LXABABOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Citations

For This Compound
82
Citations
LI Strigina, NS Chetyrina, VV Isakov, YN Elkin… - Phytochemistry, 1975 - Elsevier
… The configurations of the glycosidic bonds in cauloside D were established on examining the NMR spectra of the acetates of some progenins obtained from cauloside D by enzymatic …
Number of citations: 28 www.sciencedirect.com
Y Guo, B Yang, G Li, W Ma, Q Guo, Q Wang… - … of Pharmaceutical and …, 2020 - Elsevier
… -electrospray ionization tandem mass spectrometry (HPLC-ESI–MS/MS) method for the determination and pharmacokinetic study cauloside H, leonticin D, cauloside G, cauloside D, …
Number of citations: 10 www.sciencedirect.com
S Lü, S Zhao, M Zhao, Y Guo, G Li, B Yang… - … of Pharmaceutical and …, 2019 - Elsevier
… Cauloside D is a triterpenoid saponin with a disaccharide … first-order mass spectrometry Cauloside D produced m/z 1119.58 [M… mass spectrum of Cauloside D exhibited ion peaks of m/z …
Number of citations: 13 www.sciencedirect.com
B Avula, YH Wang, CS Rumalla, Z Ali, TJ Smillie… - … of pharmaceutical and …, 2011 - Elsevier
… Leonticin D (3), cauloside G (4) and cauloside D (5) were found to be the major compounds among the analyzed saponins. Fragments detected for leonticin D (3), cauloside B (6) of two …
Number of citations: 46 www.sciencedirect.com
C Maeda, K Ohtani, R Kasai, K Yamasaki, NM Duc… - Phytochemistry, 1994 - Elsevier
… Three of them were identified as asiaticoside, cauloside D and 3a-hydroxyurs-12-ene-23,28-… isolated from Caulo~~~l~z~m robusturn (Ber~ridaceae~ and named cauloside D U41. …
Number of citations: 70 www.sciencedirect.com
M Zhu, S Lv, Y Sun, G Li, B Yang, Q Wang… - Arabian Journal of …, 2023 - Elsevier
… , 471.3477, and 423.3311; Cauloside D produced characteristic fragment ions such as m/z … Extracted ion chromatograms of the metabolites of Cauloside D in the negative ion mode. …
Number of citations: 0 www.sciencedirect.com
S Lü, S Dong, D Xu, J Duan, G Li, Y Guo, H Kuang… - Molecules, 2017 - mdpi.com
… Cauloside D (X11), whose retention time varied more slightly than others, was selected as the reference peak to calculate the relative retention time and the relative peak area of the …
Number of citations: 21 www.mdpi.com
MM Anisimov, EL Chaikina - Russian Journal of Bioorganic Chemistry, 2015 - Springer
… Cauloside D differs from cauloside A by the pres ence of the … Cauloside D does not inhibit the root growth in con … the main root is observed at the cauloside D concentration of 100 µg/mL. …
Number of citations: 2 link.springer.com
YY GUO - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
… Cauloside G was used as the internal reference standard; The relative correction factors of cauloside H, leonticin D, cauloside D, cauloside B, and cauloside C in C. robustum were …
Number of citations: 2 pesquisa.bvsalud.org
Y Lee, JC Jung, Z Ali, IA Khan, S Oh - … -Based Complementary and …, 2012 - hindawi.com
… Interestingly, cauloside A and cauloside D showed relatively strong suppressing effect on the cytokine expressions. These results indicated that blue cohosh constituents have an anti-…
Number of citations: 37 www.hindawi.com

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